![molecular formula C20H19N3O5S2 B466109 (4-Methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate CAS No. 442554-02-1](/img/structure/B466109.png)

(4-Methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

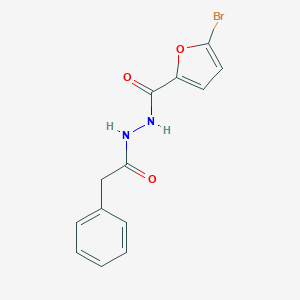

“(4-Methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate” is a chemical compound with the molecular formula C20H19N3O5S2 . It has a molecular weight of 445.5 g/mol and an exact mass of 445.07661306 g/mol .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a thiazol-2-ylsulfamoyl group attached to an aniline group, which is further attached to a 4-oxo-4-methylphenyl butanoate group .Physical And Chemical Properties Analysis

This compound has several notable computed properties. It has a XLogP3 value of 1.6, indicating its partition coefficient between octanol and water. It has 2 hydrogen bond donors and 8 hydrogen bond acceptors. The compound has 9 rotatable bonds, indicating its flexibility. Its topological polar surface area is 151 Ų, which can influence its ability to cross biological membranes .Scientific Research Applications

Synthesis and Antimicrobial Activities

- Thiazole Derivatives Synthesis : The synthesis of thiazole derivatives demonstrates their potential antimicrobial activities. For instance, ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, a related compound, shows significant in vitro antimicrobial activity against bacterial and fungal isolates, highlighting the role of thiazole compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Enzyme Inhibition and Therapeutic Applications

- Urease Inhibition : Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides exhibit potent urease inhibitory activity. This suggests potential therapeutic applications in treating diseases related to urease enzyme activity, such as gastric infections caused by Helicobacter pylori (Nazir et al., 2018).

Anticancer Properties

- Anticonvulsant and Anticancer Agents : Azoles incorporating a sulfonamide moiety have shown anticonvulsant activity and potential anticancer properties, indicating the versatile applications of thiazole derivatives in medicinal chemistry (Farag et al., 2012).

Corrosion Inhibition

- Corrosion Inhibition : Thiazole derivatives also find application in corrosion inhibition, protecting metals against corrosion in acidic environments. This illustrates the compound's utility in industrial applications, extending the lifespan of metal components (Daoud et al., 2014).

Material Science and Liquid Crystals

- Mesomorphic Properties : Research on chiral benzoates and fluorobenzoates, including thiazole derivatives, has led to the discovery of compounds with unique mesomorphic properties, such as low melting points and the presence of antiferroelectric smectic phases. These findings have implications for the development of liquid crystal displays and other optoelectronic devices (Milewska et al., 2015).

properties

IUPAC Name |

(4-methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S2/c1-14-2-6-16(7-3-14)28-19(25)11-10-18(24)22-15-4-8-17(9-5-15)30(26,27)23-20-21-12-13-29-20/h2-9,12-13H,10-11H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTOIGJQPIAEOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide](/img/structure/B466029.png)

![5-bromo-N'-[(4-methoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B466037.png)

![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide](/img/structure/B466053.png)

![N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide](/img/structure/B466158.png)

![2-{[(4-{9-[4-({2-hydroxy-5-nitrobenzylidene}amino)phenyl]-9H-fluoren-9-yl}phenyl)imino]methyl}-4-nitrophenol](/img/structure/B466203.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466212.png)

![2-(2-bromo-4-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B466214.png)

![2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B466218.png)

![4-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-N-mesitylbenzenesulfonamide](/img/structure/B466271.png)

![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(phenylacetyl)hydrazino]butanamide](/img/structure/B466343.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B466426.png)